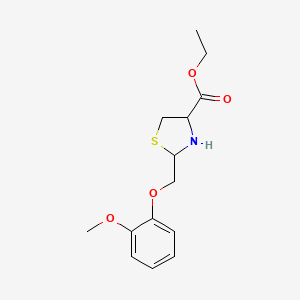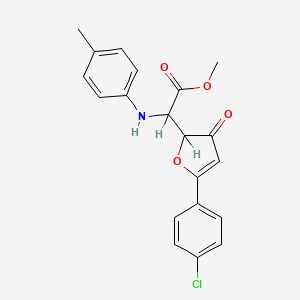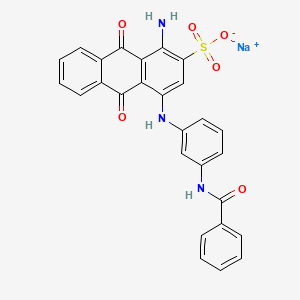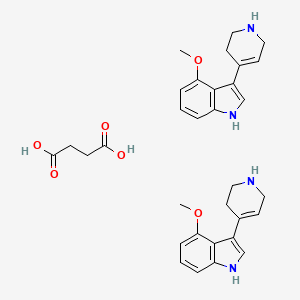
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium salt combined with a dithiophosphate group, making it useful in industrial and scientific research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate typically involves the reaction of trimethylbenzylammonium chloride with O,O-bis(2-ethylhexyl) dithiophosphoric acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphates.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an additive in lubricants and anti-wear agents in motor oils.
Mécanisme D'action
The compound exerts its effects through the interaction of the quaternary ammonium group with various molecular targets. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and protein functions. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc bis[O,O-bis(2-ethylhexyl)] dithiophosphate: Commonly used as an anti-wear additive in lubricants.
O,O-diisopropyl hydrogen dithiophosphate: Used in similar applications but with different physical properties.
Uniqueness
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is unique due to its combination of a quaternary ammonium group and a dithiophosphate group, providing both catalytic and chelating properties. This dual functionality makes it versatile in various applications, from industrial to biomedical research.
Propriétés
Numéro CAS |
71426-93-2 |
|---|---|
Formule moléculaire |
C26H50NO2PS2 |
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
benzyl(trimethyl)azanium;bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2.C10H16N/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;1-11(2,3)9-10-7-5-4-6-8-10/h15-16H,5-14H2,1-4H3,(H,20,21);4-8H,9H2,1-3H3/q;+1/p-1 |
Clé InChI |
KDZSPFIHMHNELE-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].C[N+](C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


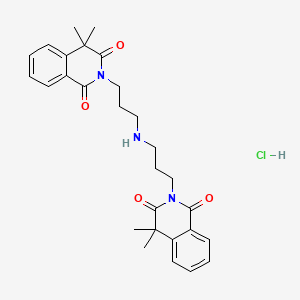
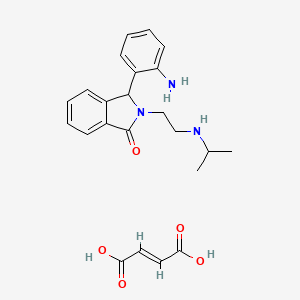
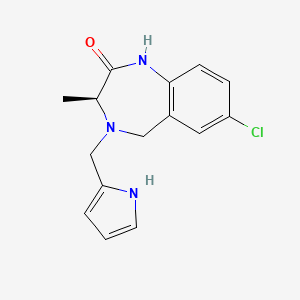
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)

